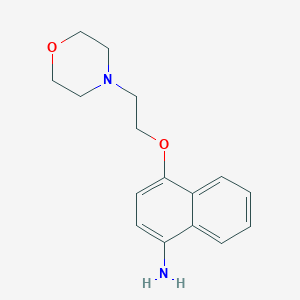

4-(2-Morpholinoethoxy)naphthalen-1-amine

Overview

Description

4-(2-Morpholinoethoxy)naphthalen-1-amine is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. This compound is characterized by its molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine typically involves the reaction of 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine with appropriate reagents under controlled conditions . One common synthetic route includes the following steps:

Nitration: The starting material, naphthalene, undergoes nitration to form 4-nitronaphthalene.

Etherification: The nitro compound is then reacted with 2-chloroethylmorpholine to form 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine.

Reduction: The nitro group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)naphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted naphthalenes with various functional groups.

Scientific Research Applications

4-(2-Morpholinoethoxy)naphthalen-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Utilized in the development of imaging agents and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, facilitating the delivery of therapeutic agents into cells. It may also modulate certain biological pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

N-[5-(2-Morpholinoethoxy)naphthalen-1-yl]isobutyramide: Similar in structure but with an isobutyramide group.

4-(2-Chloroethyl)morpholine: Shares the morpholine and ethoxy groups but differs in the naphthalene moiety.

Uniqueness

4-(2-Morpholinoethoxy)naphthalen-1-amine is unique due to its specific combination of the naphthalene ring and the morpholinoethoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological systems are required.

Biological Activity

4-(2-Morpholinoethoxy)naphthalen-1-amine, also known as this compound dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of this compound typically involves the reaction of naphthalen-1-amine with 2-chloroethanol in the presence of a base, followed by a reaction with morpholine. This process yields the desired product through the formation of an intermediate, which is then purified using recrystallization techniques.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors, potentially influencing cellular signaling pathways. The exact molecular targets depend on the context of its application, but it is believed to affect processes such as inflammation and cell proliferation .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting its potential as an anti-inflammatory agent. The compound's structure allows for enhanced solubility and bioavailability, which are critical for effective therapeutic use .

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- Inhibition of TNF-α Production : In vitro studies indicated that derivatives similar to this compound showed significant inhibitory effects on TNF-α production from mouse peritoneal macrophages. For instance, a related compound exhibited an IC50 value of 3.6 µM, indicating potent anti-inflammatory properties .

- Metabolic Stability : Research into the metabolic stability of this compound revealed that it is resistant to oxidative degradation in liver microsomes, which is promising for its potential as a drug candidate. The compound demonstrated improved stability compared to other derivatives tested .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown efficacy in reducing hypernociceptive responses when administered orally. This suggests that similar derivatives could be effective in managing pain and inflammation in clinical settings .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | IC50 (µM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 3.6 | Anti-inflammatory | Potent TNF-α inhibitor |

| Related Compound A | 4.3 | Anti-inflammatory | Similar structure |

| Related Compound B | 16.0 | Moderate anti-inflammatory | Less effective than A |

Properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVYGBBVOSFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453155 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-90-9 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.